1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate
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Overview
Description
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate is a cationic surfactant belonging to the class of imidazolium compounds. These compounds are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a long hydrocarbon chain and an imidazolium head group, imparts it with distinct physicochemical properties.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves the reaction of a fatty acid with an aminoethyl compound. The process can be summarized as follows:
Synthesis of the Imidazoline Intermediate: The initial step involves the reaction of a fatty acid (such as heptadecanoic acid) with diethylenetriamine to form an imidazoline intermediate. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent.
Quaternization: The imidazoline intermediate is then quaternized with ethyl sulfate to form the final product. This step involves the reaction of the imidazoline with ethyl sulfate under controlled temperature and pressure conditions to ensure complete conversion.
Industrial production methods often involve continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered physicochemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the imidazolium compound into its reduced form, which may have different applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl sulfate group can be replaced by other nucleophiles such as halides or alkoxides. These reactions can be carried out under mild conditions using appropriate solvents and catalysts.
Scientific Research Applications
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a surfactant and emulsifier in various reactions and processes. Its ability to stabilize emulsions makes it valuable in the synthesis of nanoparticles and other colloidal systems.
Biology: In biological research, the compound is used as a transfection agent to deliver genetic material into cells. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the uptake of DNA or RNA.
Medicine: In medicine, it is explored for its potential as an antimicrobial agent. The compound’s ability to disrupt microbial cell membranes makes it effective against a wide range of pathogens.
Industry: In industrial applications, it is used as a corrosion inhibitor, fabric softener, and antistatic agent. Its surfactant properties make it valuable in formulations for detergents, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with cell membranes and other molecular targets. The compound’s cationic nature allows it to bind to negatively charged surfaces, such as microbial cell membranes, leading to membrane disruption and cell lysis. Additionally, it can interact with various molecular pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-ethyl-2-heptadecyl-4,5-dihydro-1H-imidazolium ethyl sulphate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound has a similar imidazolium structure but with different substituents, leading to variations in its physicochemical properties and applications.
Hydroxyethyl imidazolines: These compounds are based on fatty acid/aminoethyl ethanolamine and are used as rheology modifiers and adhesion promoters.
Aminoethyl imidazolines: These compounds are used as corrosion inhibitors, dispersants, and emulsifiers in various industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts it with distinct properties and a wide range of applications.
Properties
CAS No. |
93783-41-6 |
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Molecular Formula |
C26H55N3O4S |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
2-(3-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C24H50N3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-26(4-2)22-23-27(24)21-20-25;1-2-6-7(3,4)5/h3-23,25H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
KDUXGBKWPRUDFR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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